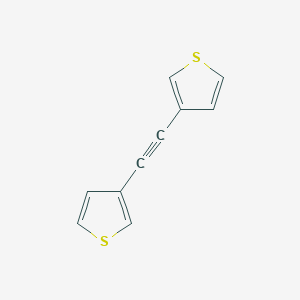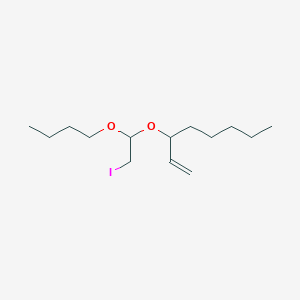
1-Octene, 3-(1-butoxy-2-iodoethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octene, 3-(1-butoxy-2-iodoethoxy)- is an organic compound with the molecular formula C14H27IO2 It is a derivative of 1-octene, where the hydrogen atoms at the third position are replaced by a butoxy and an iodoethoxy group
Méthodes De Préparation
The synthesis of 1-Octene, 3-(1-butoxy-2-iodoethoxy)- typically involves the oligomerization of ethylene. This process is catalyzed by chromium-based catalytic systems, which are known for their high activity and selectivity . The reaction conditions often include the use of specific ligands and solvents to achieve the desired product. Industrial production methods may involve fractional distillation to isolate the compound from a mixture of linear α-olefins .
Analyse Des Réactions Chimiques
1-Octene, 3-(1-butoxy-2-iodoethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alkanes or alcohols.
Substitution: The iodo group in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.
Applications De Recherche Scientifique
1-Octene, 3-(1-butoxy-2-iodoethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and other materials that require specific chemical functionalities.
Mécanisme D'action
The mechanism by which 1-Octene, 3-(1-butoxy-2-iodoethoxy)- exerts its effects depends on the specific reaction or application. In general, the presence of the butoxy and iodoethoxy groups can influence the compound’s reactivity and interaction with other molecules. These groups can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, thereby affecting the overall reaction pathway and outcome.
Comparaison Avec Des Composés Similaires
1-Octene, 3-(1-butoxy-2-iodoethoxy)- can be compared with other similar compounds, such as:
1-Octene, 3-(1-butoxy-2-chloroethoxy)-: This compound has a chloro group instead of an iodo group, which can result in different reactivity and chemical properties.
1-Octene, 3-(1-butoxy-2-bromoethoxy)-:
1-Octene, 3-(1-butoxy-2-fluoroethoxy)-: The fluoro group can significantly alter the compound’s chemical behavior, making it useful for different applications.
The uniqueness of 1-Octene, 3-(1-butoxy-2-iodoethoxy)- lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
196412-56-3 |
|---|---|
Formule moléculaire |
C14H27IO2 |
Poids moléculaire |
354.27 g/mol |
Nom IUPAC |
3-(1-butoxy-2-iodoethoxy)oct-1-ene |
InChI |
InChI=1S/C14H27IO2/c1-4-7-9-10-13(6-3)17-14(12-15)16-11-8-5-2/h6,13-14H,3-5,7-12H2,1-2H3 |
Clé InChI |
YZWGQDGGACBZKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C)OC(CI)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)

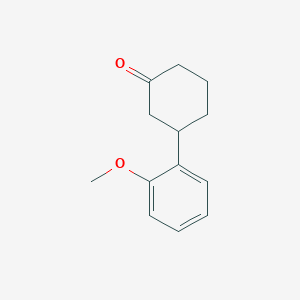
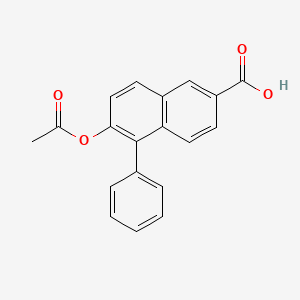
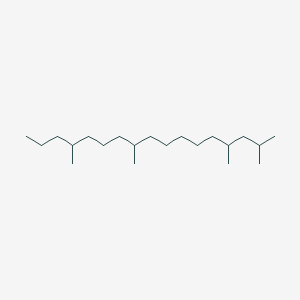

![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
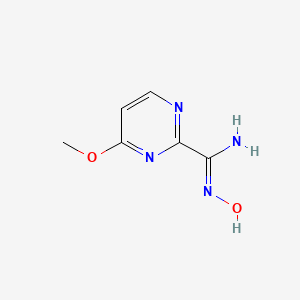
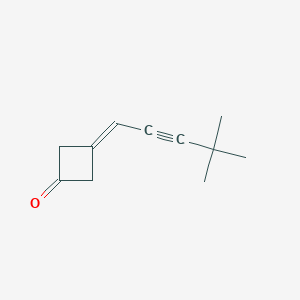
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
